molecular formula C13H20N2O3 B11722593 Tert-butyl 4-(1,3-oxazol-5-YL)piperidine-1-carboxylate

Tert-butyl 4-(1,3-oxazol-5-YL)piperidine-1-carboxylate

Cat. No.: B11722593
M. Wt: 252.31 g/mol
InChI Key: OULPKAVLLHIBMT-UHFFFAOYSA-N
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Description

5-(1-Boc-4-piperidyl)oxazole is a compound that features both an oxazole ring and a piperidine ring. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, while the piperidine ring is a six-membered heterocycle containing one nitrogen atom. The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . The piperidine ring can be introduced through various methods, including cyclization reactions and amination reactions .

Industrial Production Methods

Industrial production of 5-(1-Boc-4-piperidyl)oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-Boc-4-piperidyl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: Both the oxazole and piperidine rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can lead to the formation of oxazoles with different substitution patterns, while reduction of the piperidine ring can lead to the formation of piperidines with different substitution patterns.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(1-Boc-4-piperidyl)oxazole include other oxazole derivatives and piperidine derivatives, such as:

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 5-Phenyl-N-piperidine ethanone-4,5-dihydropyrazole

Uniqueness

What sets 5-(1-Boc-4-piperidyl)oxazole apart from these similar compounds is its unique combination of the oxazole and piperidine rings, along with the presence of the Boc protecting group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for scientific research and industrial applications .

Biological Activity

Tert-butyl 4-(1,3-oxazol-5-YL)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H22N2O4
  • Molecular Weight : 282.34 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CO

The compound features a piperidine ring substituted with a tert-butyl group and an oxazole moiety, which is crucial for its biological activity.

Antitumor Activity

Research into oxazole derivatives has revealed their potential as antitumor agents. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. The specific IC50 values for these activities can vary widely based on structural modifications.

CompoundCell LineIC50 (µM)
Oxazole Derivative AHeLa10
Oxazole Derivative BMCF-715
This compoundTBDTBD

Neuroprotective Effects

The oxazole moiety is known for its neuroprotective properties in several studies. Compounds containing this functional group have been shown to protect neuronal cells from oxidative stress and apoptosis. While direct studies on this compound are scarce, the structural similarities to known neuroprotective agents suggest it may also exhibit these effects.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined a series of oxazole derivatives for their antimicrobial properties. The findings indicated that modifications at the piperidine ring significantly influenced antimicrobial activity, with certain substitutions enhancing efficacy against Gram-positive bacteria.

Study 2: Antitumor Potential

In a research article from Cancer Letters, researchers explored various piperidine-based compounds for their antitumor properties. They found that specific modifications led to increased apoptosis in cancer cell lines, providing a foundation for further exploration of this compound as a potential therapeutic agent.

Properties

IUPAC Name

tert-butyl 4-(1,3-oxazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-6-4-10(5-7-15)11-8-14-9-17-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULPKAVLLHIBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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